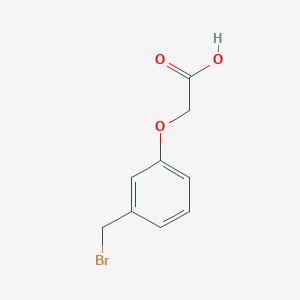

3-(Bromomethyl)phenoxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(bromomethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTODKGDFXWAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426628 | |

| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136645-25-5 | |

| Record name | 3-(BROMOMETHYL)PHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)phenoxyacetic Acid (CAS 136645-25-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative with the CAS number 136645-25-5. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthesis methodologies, and its significance as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The document elucidates the known biological activities of the broader class of phenoxyacetic acid derivatives, including their roles as modulators of cellular signaling pathways, and discusses the potential for 3-(bromomethyl)phenoxyacetic acid as a tool in drug discovery and development. Detailed tables of its properties and a representative signaling pathway are included to facilitate further research and application.

Physicochemical Properties

3-(Bromomethyl)phenoxyacetic acid is a white solid at room temperature. Its core structure consists of a phenoxyacetic acid moiety with a bromomethyl substituent at the meta-position of the phenyl ring. This combination of a carboxylic acid and a reactive benzylic bromide makes it a valuable bifunctional building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 136645-25-5 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [1] |

| Appearance | White powder | [3] |

| Melting Point | 122.5-128.5 °C | [3] |

| Purity (Assay) | ≥96.0% (HPLC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [3] |

| InChI Key | MSTODKGDFXWAIO-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)COC1=CC=CC(CBr)=C1 | [1] |

Synthesis and Reactivity

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to 3-(Bromomethyl)phenoxyacetic acid.

The reactivity of 3-(bromomethyl)phenoxyacetic acid is dominated by the presence of the benzylic bromide. The bromomethyl group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of functional groups, making it a key intermediate in the synthesis of more complex molecules. It is widely used in the preparation of herbicides and plant growth regulators.[4]

Biological Significance of Phenoxyacetic Acid Derivatives

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] While specific biological data for 3-(bromomethyl)phenoxyacetic acid is limited in the public domain, the activities of its analogues provide a strong rationale for its use in drug discovery programs.

Free Fatty Acid Receptor 1 (FFA1) Agonism

Derivatives of phenoxyacetic acid have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[6] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes.[6][7] Agonism of FFA1 potentiates glucose-stimulated insulin secretion.[7]

The signaling pathway initiated by FFA1 activation is a well-characterized cascade:

Caption: FFA1 receptor signaling pathway activated by phenoxyacetic acid derivatives.

Anticancer and Anti-inflammatory Activity

Various phenoxyacetic acid derivatives have demonstrated potential as anticancer and anti-inflammatory agents. Some derivatives have been shown to induce apoptosis in cancer cell lines through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[6] Others have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8]

Potential as Covalent Inhibitors

The bromomethyl group in 3-(bromomethyl)phenoxyacetic acid is a reactive electrophile. This functionality opens up the possibility of its use in the design of targeted covalent inhibitors. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with a specific amino acid residue in the target protein.

Caption: General mechanism of targeted covalent inhibition.

Experimental Protocols

General Synthetic Approach for Phenoxyacetic Acid Derivatives

The following is a generalized procedure for the synthesis of a phenoxyacetic acid, which can be adapted for the synthesis of the precursor to 3-(bromomethyl)phenoxyacetic acid.

Materials:

-

Substituted phenol (e.g., 3-cresol)

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottom flask.

-

Add the substituted phenol and stir until a homogenous solution is formed.

-

Slowly add a solution of chloroacetic acid in water to the flask.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure phenoxyacetic acid derivative.

FFA1 Agonist Activity Screening Assay (General Workflow)

This workflow outlines the key steps in screening compounds for FFA1 agonist activity.

Caption: Experimental workflow for FFA1 agonist screening.

Conclusion

3-(Bromomethyl)phenoxyacetic acid is a valuable and versatile chemical intermediate. Its bifunctional nature allows for its use in the construction of a wide range of more complex molecules. The phenoxyacetic acid core is a well-established pharmacophore, and the introduction of the reactive bromomethyl group provides a handle for further derivatization or for the development of targeted covalent inhibitors. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of 3-(bromomethyl)phenoxyacetic acid in their respective fields. Further investigation into the specific biological targets and mechanisms of action of this compound and its immediate derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. 3-(Bromomethyl)phenoxyacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. FFA1-selective agonistic activity based on docking simulation using FFA1 and GPR120 homology models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Screening of a novel free fatty acid receptor 1 (FFAR1) agonist peptide by phage display and machine learning based-amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Bromomethyl)phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)phenoxyacetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is found in a variety of biologically active compounds, and the introduction of a bromomethyl group provides a reactive handle for further chemical modifications, making it a potentially valuable intermediate in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of 3-(Bromomethyl)phenoxyacetic acid, along with generalized experimental protocols for its synthesis, purification, and analysis.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(Bromomethyl)phenoxyacetic acid are summarized below. It is important to note that while some data is available from commercial suppliers, other specific experimental values such as boiling point and solubility in various organic solvents are not readily found in the public domain.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [1] |

| CAS Number | 136645-25-5 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| SMILES | O=C(O)COC1=CC=CC(CBr)=C1 | [1] |

| InChI Key | MSTODKGDFXWAIO-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Powder | [1] |

| Color | White | [1] |

| Melting Point | 122.5-128.5 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available for specific solvents. General phenoxyacetic acids exhibit some solubility in water and are highly soluble in many organic solvents like ethanol, diethyl ether, and benzene. | [3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of 3-(Bromomethyl)phenoxyacetic acid. These protocols are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of 3-(Bromomethyl)phenoxyacetic Acid

The synthesis of 3-(Bromomethyl)phenoxyacetic acid can be conceptualized as a two-step process starting from 3-methylphenol (m-cresol). The first step involves the formation of a phenoxyacetate intermediate, followed by bromination of the methyl group.

References

- 1. L18029.03 [thermofisher.com]

- 2. 3-(BROMOMETHYL)PHENOXYACETIC ACID | 136645-25-5 [chemicalbook.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

3-(Bromomethyl)phenoxyacetic acid synthesis pathway from starting materials

Introduction

3-(Bromomethyl)phenoxyacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a reactive bromomethyl group and a phenoxyacetic acid moiety, allows for diverse chemical modifications, making it a key building block in drug discovery and development. This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(Bromomethyl)phenoxyacetic acid, detailing experimental protocols, quantitative data, and reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Primary Synthesis Pathway: From m-Cresol

The most common and well-established route for the synthesis of 3-(Bromomethyl)phenoxyacetic acid begins with m-cresol (3-methylphenol). This two-step pathway involves an initial Williamson ether synthesis to form 3-methylphenoxyacetic acid, followed by a selective radical bromination of the benzylic methyl group.

Step 1: Synthesis of 3-Methylphenoxyacetic Acid

This step employs the Williamson ether synthesis, where the sodium or potassium salt of m-cresol acts as a nucleophile, attacking chloroacetic acid.

Experimental Protocol:

A solution of potassium hydroxide (10.1 g) in water is prepared in a round-bottom flask. To this, 3-methylphenol (m-cresol) (2.70 g, 0.025 mol) is added and the mixture is stirred until a homogenous solution is formed. Chloroacetic acid (4.88 g, 0.052 mol) is then added to the reaction mixture. The flask is fitted with a reflux condenser and the mixture is heated to reflux for 2 hours. After cooling to 30°C, the solution is acidified to a pH of 1 by the dropwise addition of hydrochloric acid. The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-methylphenoxyacetic acid.[1]

Quantitative Data:

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Product | Yield | Melting Point |

| m-Cresol | Chloroacetic acid, KOH | Water | 2 h | Reflux | 3-Methylphenoxyacetic acid | ~96% | 102-103°C[2] |

Step 2: Synthesis of 3-(Bromomethyl)phenoxyacetic Acid

The second step involves the radical bromination of the methyl group of 3-methylphenoxyacetic acid using N-bromosuccinimide (NBS) and a radical initiator, a process known as the Wohl-Ziegler reaction.[3][4][5]

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-methylphenoxyacetic acid (1.66 g, 0.01 mol) is dissolved in a suitable solvent such as carbon tetrachloride or acetonitrile. N-bromosuccinimide (NBS) (1.78 g, 0.01 mol) and a catalytic amount of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), are added to the solution. The reaction mixture is heated to reflux and irradiated with a light source to initiate the reaction. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford 3-(Bromomethyl)phenoxyacetic acid.

Quantitative Data:

| Starting Material | Reagent | Initiator | Solvent | Reaction Time | Temperature | Product | Melting Point |

| 3-Methylphenoxyacetic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide / AIBN | CCl₄ or CH₃CN | Varies | Reflux | 3-(Bromomethyl)phenoxyacetic acid | 122.5-128.5°C[6][7] |

Synthesis Pathway Diagram (DOT Language):

Caption: Synthesis of 3-(Bromomethyl)phenoxyacetic acid from m-cresol.

Alternative Synthesis Pathway: From 3-Hydroxybenzyl Alcohol

An alternative route to 3-(Bromomethyl)phenoxyacetic acid starts from 3-hydroxybenzyl alcohol. This pathway also consists of two main steps: the selective bromination of the benzylic alcohol followed by a Williamson ether synthesis.

Step 1: Synthesis of 3-(Bromomethyl)phenol

This step requires the selective bromination of the primary alcohol in the presence of a phenolic hydroxyl group. Reagents such as phosphorus tribromide or hydrobromic acid can be employed.

Experimental Protocol (General):

3-Hydroxybenzyl alcohol is dissolved in an inert solvent. A brominating agent, such as phosphorus tribromide, is added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 3-(bromomethyl)phenol.

Step 2: Synthesis of 3-(Bromomethyl)phenoxyacetic Acid

The resulting 3-(bromomethyl)phenol undergoes a Williamson ether synthesis with a chloroacetic acid derivative.

Experimental Protocol (General):

3-(Bromomethyl)phenol is dissolved in a suitable solvent and treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. Ethyl chloroacetate is then added, and the mixture is heated to facilitate the nucleophilic substitution. Following the etherification, the ester is hydrolyzed under basic or acidic conditions to yield the final product, 3-(Bromomethyl)phenoxyacetic acid.

Synthesis Pathway Diagram (DOT Language):

Caption: Alternative synthesis from 3-hydroxybenzyl alcohol.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of 3-(Bromomethyl)phenoxyacetic acid. The route starting from m-cresol is well-documented and offers a reliable method for obtaining the target compound. The alternative pathway from 3-hydroxybenzyl alcohol provides another strategic approach, though it may require further optimization for the selective bromination step. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. chegg.com [chegg.com]

- 2. guidechem.com [guidechem.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 3-(Bromomethyl)phenoxyacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-(Bromomethyl)phenoxyacetic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectroscopic Analysis of 3-(Bromomethyl)phenoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Bromomethyl)phenoxyacetic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted and typical spectroscopic data based on the known chemical structure. It also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 3-(Bromomethyl)phenoxyacetic acid. These values are derived from established principles of NMR, IR, and Mass Spectrometry and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 1H | Ar-H |

| ~7.0-7.2 | Multiplet | 2H | Ar-H |

| ~6.8-7.0 | Multiplet | 1H | Ar-H |

| ~4.7 | Singlet | 2H | -OCH₂- |

| ~4.5 | Singlet | 2H | -CH₂Br |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~157-160 | Ar-C-O |

| ~138-141 | Ar-C-CH₂Br |

| ~129-131 | Ar-CH |

| ~122-125 | Ar-CH |

| ~115-118 | Ar-CH |

| ~113-116 | Ar-CH |

| ~65-68 | -OCH₂- |

| ~32-35 | -CH₂Br |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Medium | C-H stretch (Aromatic & Aliphatic) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1600, 1450-1500 | Medium-Strong | C=C stretch (Aromatic Ring) |

| 1200-1300 | Strong | C-O stretch (Ether & Carboxylic Acid) |

| 600-700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 244/246 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 185/187 | [M - COOH]⁺ |

| 165 | [M - CH₂Br]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like 3-(Bromomethyl)phenoxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of 3-(Bromomethyl)phenoxyacetic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.[1][2]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[1]

-

Data Acquisition :

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. For a more detailed structural analysis, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can also be performed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common method for solid samples is the KBr pellet technique:

-

Sample Preparation : Grind 1-2 mg of 3-(Bromomethyl)phenoxyacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of a blank KBr pellet.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Alternatively, the Attenuated Total Reflectance (ATR) method can be used for solid powders, which requires minimal sample preparation.[3]

Mass Spectrometry (MS)

For a non-volatile organic acid, Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) is a suitable technique.

-

Sample Preparation : Dissolve a small amount of 3-(Bromomethyl)phenoxyacetic acid in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range with the mobile phase.[4]

-

Instrumentation :

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Set the mass spectrometer to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

-

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

An In-depth Technical Guide to Determining the Solubility of 3-(Bromomethyl)phenoxyacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of 3-(Bromomethyl)phenoxyacetic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction to 3-(Bromomethyl)phenoxyacetic Acid

3-(Bromomethyl)phenoxyacetic acid is a chemical compound with the molecular formula C₉H₉BrO₃[1]. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals[2]. Understanding its solubility in different organic solvents is crucial for various applications, including reaction chemistry, purification, formulation development, and drug delivery. The solubility of a compound is influenced by its molecular structure, polarity, and the properties of the solvent, such as polarity, hydrogen bonding capacity, and dielectric constant.

Chemical Structure:

Key Properties:

-

Molecular Weight: 245.07 g/mol [1]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in each other. 3-(Bromomethyl)phenoxyacetic acid possesses both polar (carboxylic acid, ether linkage) and nonpolar (aromatic ring, bromomethyl group) functionalities. Therefore, its solubility is expected to vary across different types of organic solvents.

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the carboxylic acid group of the molecule, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., ketones, esters): These solvents can interact via dipole-dipole interactions, which may also facilitate dissolution.

-

Nonpolar Solvents (e.g., hydrocarbons): The presence of the nonpolar aromatic ring and alkyl halide might allow for some solubility in nonpolar solvents, although the polar groups will likely limit this.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Acetonitrile | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for both qualitative and quantitative determination of the solubility of 3-(Bromomethyl)phenoxyacetic acid.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

3-(Bromomethyl)phenoxyacetic acid

-

A selection of organic solvents

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of 3-(Bromomethyl)phenoxyacetic acid into a small test tube[5].

-

Add 0.75 mL of the selected solvent to the test tube in small portions[5].

-

After each addition, shake the test tube vigorously for 10-20 seconds[6].

-

Continue adding the solvent up to the total volume.

-

Stir the mixture continuously for 60 seconds using a spatula or a vortex mixer[7].

-

Observe the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all[7].

-

-

Record your observations.

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

3-(Bromomethyl)phenoxyacetic acid

-

Selected organic solvent

-

Analytical balance

-

Screw-capped vials or flasks

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Weigh out an amount of 3-(Bromomethyl)phenoxyacetic acid that is known to be in excess of its expected solubility and place it into a screw-capped vial[8].

-

Accurately weigh the amount of the selected solvent added to the vial[8].

-

Seal the vial tightly to prevent solvent evaporation[8].

-

Place the vial in a constant temperature bath and agitate it (e.g., using a shaker or stirrer) for a sufficient period to ensure equilibrium is reached. This may take several hours to days[8].

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the same temperature until the excess solid has settled[8].

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid[8].

-

Filter the withdrawn sample through a syringe filter to remove any remaining microscopic solid particles.

-

Weigh the filtered sample.

-

Remove the solvent from the filtered sample by evaporation in a vacuum oven or using a rotary evaporator until a constant weight of the dissolved solid is obtained[8].

-

Weigh the remaining solid.

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100

The solubility can then be converted to other units such as g/100 mL or mol/L using the density of the solvent.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of 3-(Bromomethyl)phenoxyacetic acid.

Safety Precautions

When handling 3-(Bromomethyl)phenoxyacetic acid and organic solvents, it is essential to follow standard laboratory safety procedures.

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 3-(Bromomethyl)phenoxyacetic acid and each solvent for specific handling and disposal information.

By following these detailed protocols and the logical workflow, researchers can generate high-quality, reliable solubility data for 3-(Bromomethyl)phenoxyacetic acid, which is essential for its effective use in research and development.

References

- 1. 3-(BROMOMETHYL)PHENOXYACETIC ACID | 136645-25-5 [chemicalbook.com]

- 2. 3-(Bromomethyl)phenoxyacetic acid [myskinrecipes.com]

- 3. L18029.03 [thermofisher.com]

- 4. 3-(Bromomethyl)phenoxyacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ws [chem.ws]

- 8. quora.com [quora.com]

A Technical Guide to the Physicochemical Properties of 3-(Bromomethyl)phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 3-(Bromomethyl)phenoxyacetic acid, a key intermediate in organic synthesis. The document details its appearance and melting point, outlines standard experimental protocols for their determination, and presents key data in a structured format for ease of reference.

Core Physicochemical Properties

3-(Bromomethyl)phenoxyacetic acid is a solid organic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive bromomethyl group, which readily participates in alkylation and coupling reactions, and a carboxylic acid group that can undergo esterification or amidation.[1] This dual functionality makes it a valuable building block for creating more complex molecular structures, particularly in the development of herbicides and plant growth regulators.[1]

Data Presentation: Summary of Properties

The quantitative and qualitative data for 3-(Bromomethyl)phenoxyacetic acid are summarized in the table below for clear comparison and reference.

| Property | Value | Reference |

| Appearance | White Powder | [2][3] |

| Melting Point | 122.5-128.5 °C | [2][3] |

| CAS Number | 136645-25-5 | [2][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [2][3][4] |

| Molecular Weight | 245.07 g/mol | [1][4] |

| IUPAC Name | 2-[3-(bromomethyl)phenoxy]acetic acid | [2][3] |

Experimental Protocols

The following sections describe the standard methodologies for determining the appearance and melting point of a solid chemical compound like 3-(Bromomethyl)phenoxyacetic acid.

2.1 Determination of Appearance

The appearance of a chemical compound is determined through visual inspection under controlled laboratory conditions.

-

Objective: To qualitatively describe the physical form, color, and texture of the substance.

-

Methodology:

-

A small, representative sample of the substance is placed on a clean, white, non-reactive surface (e.g., a watch glass or a ceramic plate).

-

The sample is observed under a consistent, bright light source, preferably natural or full-spectrum artificial light, against a neutral background.

-

The form is noted (e.g., crystalline, powder, amorphous solid). For 3-(Bromomethyl)phenoxyacetic acid, this is typically a powder.[2][3]

-

The color is recorded. In its pure form, the compound is described as white.[2][3]

-

Any other relevant characteristics, such as the presence of clumps or the fineness of the powder, are also documented.

-

-

Apparatus: Watch glass, spatula, well-lit observation area.

2.2 Determination of Melting Point

The melting point is a critical physical constant used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., a rapid ramp to near the expected melting point, followed by a slower ramp of 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting "point" is reported as this range. For 3-(Bromomethyl)phenoxyacetic acid, the specified range is 122.5-128.5 °C.[2][3]

-

-

Apparatus: Capillary tubes, melting point apparatus with a calibrated thermometer or digital sensor.

Visualization of Synthetic Utility

As an intermediate, 3-(Bromomethyl)phenoxyacetic acid serves as a foundational molecule for building more complex target compounds. The following diagram illustrates its logical role in a generalized synthetic workflow.

Caption: Synthetic pathways originating from 3-(Bromomethyl)phenoxyacetic acid.

References

Biological activity of phenoxyacetic acid derivatives

An In-depth Technical Guide on the Biological Activity of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities.[1][2][3] Initially recognized for their herbicidal properties, these compounds have since been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiepileptic effects.[1][4][5][6] This technical guide provides a comprehensive overview of the biological activities of phenoxyacetic acid derivatives, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins that mimic the natural plant growth hormone indole-3-acetic acid (IAA).[7][8] This mimicry leads to uncontrolled growth and ultimately the death of broadleaf weeds, making them effective selective herbicides in monocotyledonous crops.[7][8]

Mechanism of Action

The herbicidal action of phenoxyacetic acid derivatives is initiated by their binding to auxin receptors in plant cells. This binding triggers a cascade of downstream events, including:

-

Uncontrolled Cell Division and Elongation: The continuous stimulation of auxin-responsive genes leads to abnormal and unsustainable growth.

-

Ethylene Production: Increased ethylene synthesis contributes to senescence and epinasty.

-

Production of Abscisic Acid: This leads to stomatal closure and oxidative stress.

The "fop" class of phenoxy herbicides, which have an additional oxygen-linked aromatic group, act by inhibiting plant acetyl-CoA carboxylase (ACCase), an entirely different mechanism.[7]

Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of selected phenoxyacetic acid derivatives.

| Compound | Target Weed | Activity Metric | Value | Reference |

| Compound 6b | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [9] |

| Compound 6b | Brassica campestris | IC50 (shoot growth) | ~0.0002 mmol L⁻¹ | [9] |

| Compound 6c | Brassica campestris | IC50 (root growth) | ~0.0002 mmol L⁻¹ | [9] |

| Compound 6c | Brassica campestris | IC50 (shoot growth) | ~0.0002 mmol L⁻¹ | [9] |

| Compound 6c | Rice | IC50 (root growth) | 0.000085 mmol L⁻¹ | [9] |

Experimental Protocol: Evaluation of Herbicidal Activity

A common method to assess the herbicidal activity of compounds is through in vitro and in vivo assays measuring the inhibition of plant growth.

In Vitro Root and Shoot Growth Inhibition Assay:

-

Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in a suitable solvent.

-

Seed Germination: Sterilize seeds of the target weed species (e.g., Brassica campestris, Lolium multiflorum) and place them on agar plates or filter paper moistened with the test solutions.

-

Incubation: Incubate the plates in a controlled environment (temperature, light) for a specified period.

-

Measurement: Measure the length of the roots and shoots.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Several phenoxyacetic acid derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][10][11]

Quantitative Data: Antimicrobial Efficacy

| Compound | Microorganism | Activity Metric | Value | Reference |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition | 20 mm | [1] |

| N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazide | Pathogenic microbes | - | Good inhibition | [1] |

| Ethyl 2-[4-{bis (1H-indol-3-yl) methyl}-2-methoxyphenoxy] acetate | Staphylococcus aureus | Zone of Inhibition | 20 mm | [1] |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Zone of Inhibition | 19 mm | [1] |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | Zone of Inhibition | 22 mm | [1] |

Experimental Protocol: Disk Diffusion Method

The disk diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[10][12]

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Evenly spread the microbial suspension over the surface of an agar plate.

-

Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Anticancer Activity

Phenoxyacetic acid derivatives have emerged as a promising class of compounds with potential anticancer properties, exhibiting cytotoxic effects against various cancer cell lines.[1][6][13][14]

Mechanism of Action

The anticancer mechanisms of phenoxyacetic acid derivatives are diverse and can involve:

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death in cancer cells.

-

Inhibition of Key Enzymes: For example, inhibition of poly (ADP-ribose) polymerase (PARP-1) has been observed.[13]

-

Cell Cycle Arrest: Certain compounds can halt the proliferation of cancer cells at specific phases of the cell cycle.

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) is another mechanism, as chronic inflammation is linked to cancer development.[6]

Quantitative Data: Cytotoxic Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal cancer cells | IC50 | 4.8 ± 0.35 µM | [1] |

| 4-Chlorophenoxyacetic acid | Breast cancer cells | IC50 | 0.194 ± 0.09 µg/ml | [1] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | IC50 | 104.86 μM | [1] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate LNCaP | IC50 | 145.39 μM | [1] |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | IC50 | 6.9 ± 0.7 μM | [13] |

| Compound I (phenoxy acetamide derivative) | HepG2 | IC50 | 1.43 μM | [13] |

| Compound II (phenoxy acetamide derivative) | HepG2 | IC50 | 6.52 μM | [13] |

| 5-Fluorouracil (standard) | HepG2 | IC50 | 5.32 μM | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][15][16]

Mechanism of Action: COX Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[15] Some phenoxyacetic acid derivatives have shown selective inhibition of COX-2, which is an attractive therapeutic strategy as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[16]

Quantitative Data: Anti-inflammatory Efficacy

| Compound | Target/Model | Activity Metric | Value | Reference |

| Compound 7b | TNF-α levels | % Reduction | 64.88% | [4] |

| Compound 7b | PGE2 levels | % Reduction | 57.07% | [4] |

| Compound 7b | Carrageenan-induced paw edema | Inhibition of paw thickness | 63.35% | [4] |

| Compound 5f | Carrageenan-induced paw edema | Inhibition of paw thickness | 46.51% | [15] |

| Compound 5f | TNF-α levels | % Reduction | 61.04% | [15] |

| Compound 5f | PGE2 levels | % Reduction | 60.58% | [15] |

| Compound 6a | COX-2 Inhibition | IC50 | 0.03 µM | [16] |

| Compound 6c | COX-2 Inhibition | IC50 | 0.03 µM | [16] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound or a reference drug (e.g., celecoxib) orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiepileptic Activity

Recent studies have highlighted the potential of phenoxyacetic acid derivatives as anticonvulsant agents.[4][5]

Mechanism of Action

The antiepileptic effects of these derivatives appear to be multifactorial and may involve:

-

Reduction of Oxidative Stress: Attenuation of markers like malondialdehyde and nitric oxide in the hippocampus.[4][5]

-

Suppression of Neuroinflammation: Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]

-

Modulation of Neurotransmitters: Attenuation of excitotoxic glutamate accumulation.[4][5]

-

Downregulation of Glial Activation: Reduction in the expression of GFAP and Iba-1.[4][5]

Quantitative Data: Anticonvulsant Efficacy

| Compound | Seizure Model | Activity Metric | Value | Reference |

| Compound 7b | PTZ-induced seizure | Protection | 100% | [4][5] |

| Compound 7b | Pilocarpine-induced TLE | Delay in seizure onset | 188.6% | [4][5] |

| Compound 5f | PTZ-induced seizure | Protection | 90% | [4] |

| Compound 5e | PTZ-induced seizure | Protection | 80% | [4] |

| Compound 10c | PTZ-induced seizure | Protection | 80% | [4] |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used screening tool for potential anticonvulsant drugs.

-

Animal Preparation: Use rodents (e.g., mice) for the experiment.

-

Compound Administration: Administer the test compound or a reference drug (e.g., valproic acid) to the animals.

-

PTZ Injection: After a predetermined time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Observation: Observe the animals for the onset and severity of seizures (e.g., using a Racine scale) and record the latency to the first seizure and the mortality rate.

-

Data Analysis: Compare the seizure parameters in the treated groups with the control group to determine the anticonvulsant activity.

Visualizations

Signaling Pathway: Anti-inflammatory Action of Phenoxyacetic Acid Derivatives via COX-2 Inhibition

Caption: Signaling pathway of COX-2 inhibition by phenoxyacetic acid derivatives.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Logical Relationship: Multifaceted Antiepileptic Mechanism

Caption: Multifaceted mechanisms contributing to the antiepileptic activity.

Conclusion

Phenoxyacetic acid derivatives constitute a class of compounds with significant and diverse biological activities. While their role as herbicides is well-established, ongoing research continues to unveil their therapeutic potential as antimicrobial, anticancer, anti-inflammatory, and antiepileptic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the design and development of novel and more effective therapeutic agents based on the phenoxyacetic acid core.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. revistadechimie.ro [revistadechimie.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 16. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Applications of Phenoxyacetic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phenoxyacetic acid, a derivative of glycolic acid, and its related compounds form a versatile structural scaffold with a wide array of pharmacological activities.[1][2] Initially recognized for their use as herbicides, these compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents.[1][3][4] Derivatives have been developed and investigated for numerous applications, including as anti-inflammatory, anticonvulsant, anticancer, antimicrobial, and antidiabetic agents.[1][5][6][7] This technical guide provides an in-depth overview of the core pharmacological applications of phenoxyacetic acid derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of relevant biological pathways and workflows to support further research and drug development.

Introduction to Phenoxyacetic Acid

Phenoxyacetic acid is an organic compound featuring a phenoxy group attached to an acetic acid moiety.[3] This core structure is a key pharmacophore present in numerous medicinal agents and is relatively straightforward to synthesize.[1] Its derivatives are associated with a broad spectrum of biological activities, making them attractive candidates for drug discovery.[3] Commercially available drugs containing this scaffold include the nonsteroidal anti-inflammatory drugs (NSAIDs) Tiaprofenic acid and Aceclofenac, the antihypertensive Tinnelic acid, and others.[1] The diverse therapeutic potential stems from the ability to modify the phenoxy ring and the acetic acid side chain, leading to compounds that can interact with a variety of biological targets.

Key Pharmacological Applications

The structural versatility of phenoxyacetic acid derivatives has led to their exploration in multiple therapeutic areas.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of research has focused on developing phenoxyacetic acid derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.[5][8][9] COX-2 is a key enzyme in the inflammatory cascade, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.[5][8] Selective COX-2 inhibitors offer the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

Several studies have synthesized novel pyrazoline-phenoxyacetic acid and other derivatives that demonstrate potent and selective COX-2 inhibition.[5][9]

Table 1: In Vitro COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|

| 5d | 0.08 | 111.53 | [5] |

| 5e | 0.07 | 120.31 | [5] |

| 5f | 0.06 | 133.34 | [5] |

| 7b | 0.09 | - | [5] |

| 10c | 0.09 | - | [5] |

| 10d | 0.07 | - | [5] |

| 10e | 0.08 | - | [5] |

| 10f | 0.06 | - | [5] |

| 6a | 0.03 | 365.4 | [9] |

| 6c | 0.03 | 196.9 | [9] |

| Celecoxib (Reference) | 0.05 | 298.6 |[5] |

The anti-inflammatory effects of these compounds have been confirmed in vivo. Lead compounds significantly reduced paw edema in rat models and lowered levels of inflammatory mediators like TNF-α and PGE-2.[5]

Table 2: In Vivo Anti-inflammatory Effects of Lead Compounds

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

|---|---|---|---|---|---|

| 5f | 63.35 | 68.26 | 61.04 | 60.58 | [5] |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 |[5] |

Below is a diagram illustrating the general synthesis process for creating these anti-inflammatory agents.

The mechanism involves the inhibition of prostaglandin synthesis, a key step in the inflammatory response.

Anticonvulsant Properties

Certain phenoxyacetic acid derivatives identified for their anti-inflammatory activity have also been investigated as multifunctional anticonvulsant agents.[6] This dual activity is significant because neuroinflammation is increasingly implicated in the pathophysiology of epilepsy.[10]

In a pentylenetetrazol (PTZ)-induced seizure model, several compounds demonstrated potent anticonvulsant effects, with compound 7b providing complete protection and outperforming the reference drug, valproic acid.[6][11]

Table 3: Anticonvulsant Activity in PTZ-Induced Seizure Model

| Compound | Protection from Seizure (%) | Mortality (%) | Relative Potency to Valproic Acid (%) | Reference |

|---|---|---|---|---|

| 7b | 100 | 0 | - | [6][11] |

| 5f | 90 | 10 | 150 | [11] |

| 5e | 80 | 10 | 133.33 | [11] |

| 10c | 80 | 20 | 133.33 | [11] |

| Valproic Acid (Reference) | - | - | 100 |[11] |

Mechanistic studies on compound 7b revealed it reduces oxidative stress and neuroinflammatory markers in the hippocampus.[6] It significantly lowered levels of malondialdehyde, nitric oxide, TNF-α, and IL-6, while also reducing excitotoxic glutamate accumulation.[6]

Anticancer Activity

Phenoxyacetic acid derivatives have shown promise as anticancer agents through various mechanisms of action.[1][3]

-

PPARγ Agonism: Some chiral phenoxyacetic acid analogues act as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[12] PPARγ activation can regulate cell proliferation and inflammation.[12][13] These compounds were found to inhibit the growth of colorectal cancer (CRC) cells by inducing cell cycle arrest, upregulating p21, and counteracting the β-catenin/TCF pathway.[12]

-

Akt Inhibition: A series of phenoxyacetic acid shikonin esters were designed as allosteric inhibitors of the Akt protein. The PI3K-Akt signaling pathway is often hyperactivated in cancers.[14] The lead compound, L8, effectively bound to Akt, inhibited its activity, and induced apoptosis and cell cycle arrest in KRAS-mutant colon cancer cells.[14]

-

General Cytotoxicity: Other derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer, melanoma, and prostate cancer.[1] A pyridazine hydrazide derivative appended with phenoxy acetic acid was particularly effective against HepG2 hepatocellular cancer cells.[15]

Table 4: Anticancer Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) | IC50 | 4.8 ± 0.35 µM | [1] |

| 4-Cl-phenoxyacetic acid | Breast Cancer | IC50 | 0.194 ± 0.09 µg/ml | [1] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | IC50 | 104.86 µM | [1] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate (LNCaP) | IC50 | 145.39 µM | [1] |

| Pyridazine hydrazide derivative | Hepatocellular (HepG2) | IC50 | 6.9 ± 0.7 µM | [15] |

| L8 (Shikonin Ester) | Akt Enzyme | Kd | 2.07 x 10⁻⁶ M |[14] |

The pathway below illustrates how PPARγ partial agonism by these compounds can lead to antiproliferative effects in cancer cells.

References

- 1. jetir.org [jetir.org]

- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

Genotoxicity of Substituted Phenoxyacetic Acids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the genotoxic potential of substituted phenoxyacetic acids, a class of compounds widely used as herbicides. It consolidates data from various genotoxicity assays, details the experimental protocols for key methodologies, and explores the underlying mechanisms of action. Through structured data tables and visual diagrams of workflows and pathways, this document serves as an in-depth resource for assessing the genetic safety of these chemicals.

Introduction

Substituted phenoxyacetic acids are a class of synthetic auxins used extensively in agriculture and forestry for the selective control of broadleaf weeds.[1][2] Prominent members of this chemical family include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[3][4][5] Given their widespread environmental presence and the potential for human exposure, a thorough evaluation of their toxicological profile is imperative.

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such events are critical as they can lead to carcinogenesis or heritable defects.[6] Regulatory agencies worldwide mandate a standard battery of genotoxicity tests to identify such hazards before a new chemical, including pesticides and pharmaceuticals, can be approved.[6][7]

This guide synthesizes the current scientific literature on the genotoxicity of substituted phenoxyacetic acids. It presents quantitative data in a comparative format, provides detailed experimental protocols for the principal assays cited, and uses visualizations to clarify complex mechanisms and workflows, offering a critical resource for risk assessment and future research.

Proposed Mechanisms of Genotoxicity

The primary mechanism by which some phenoxyacetic acids are thought to exert genotoxic effects is through the induction of oxidative stress.[8][9] This process involves the generation of reactive oxygen species (ROS), such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, which can overwhelm the cell's antioxidant defense systems.[8] The resulting ROS can interact directly with DNA, leading to several types of damage, including single- and double-strand breaks and base modifications (e.g., 8-oxoguanine), which, if not properly repaired, can result in mutations and chromosomal instability.[8]

Caption: Proposed mechanism of phenoxyacetic acid-induced genotoxicity.

Standard Genotoxicity Testing Strategy and Protocols

Regulatory bodies like the FDA and OECD recommend a tiered or battery approach to genotoxicity testing to cover all relevant genetic endpoints.[6][10] This strategy typically begins with a set of in vitro assays, and any positive findings are further investigated with in vivo assays to determine if the effect is reproducible in a whole animal system.[7][11]

Caption: A typical tiered workflow for genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used initial screening assay that assesses a chemical's potential to induce gene mutations (specifically, point mutations).[12] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[12][13] The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a prototrophic state (his+) can synthesize their own histidine and form colonies.[14] The assay is typically run with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15]

Experimental Protocol:

-

Culture Preparation: Inoculate the selected bacterial strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[15]

-

Test Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO, water).

-

Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of S9 mix (for metabolic activation) or a buffer.[15]

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.[13]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15]

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[16]

In Vivo Mammalian Erythrocyte Micronucleus Test

Principle: This in vivo assay detects chromosomal damage. A micronucleus is a small, extra-nuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.[17] The test is most commonly performed in rodents. Following treatment with the test substance, immature erythrocytes (polychromatic erythrocytes, PCEs) in the bone marrow are analyzed. An increase in the frequency of micronucleated PCEs (MN-PCEs) indicates that the substance is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[17]

Experimental Protocol:

-

Animal Dosing: Administer the test substance to a group of animals (typically mice) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Include negative (vehicle) and positive control groups.[18]

-

Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.[18][19] For bone marrow, femurs are flushed with fetal calf serum.

-

Slide Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cells and prepare smears on microscope slides.[18]

-

Staining: Air-dry the slides, fix them in methanol, and stain with a dye such as May-Gruenwald/Giemsa or Wright-Giemsa to differentiate PCEs from mature erythrocytes.[18]

-

Scoring: Using a microscope, score a predetermined number of PCEs (e.g., 1000-2000) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.[18] A statistically significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20] Cells are embedded in a thin layer of agarose on a microscope slide, lysed with detergent and high salt to remove membranes and proteins, leaving behind the nuclear DNA as "nucleoids". The slides are then placed in an alkaline buffer to unwind the DNA. During electrophoresis, broken DNA fragments migrate away from the nucleus towards the anode, forming a shape resembling a comet. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21][22]

Caption: Key steps of the alkaline comet assay experimental workflow.

Experimental Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest or cell culture.

-

Embedding: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.[22]

-

Lysis: Immerse the slides in a cold lysis solution (high salt, detergent, e.g., Triton X-100) for at least 1 hour to lyse the cells and nuclear membranes.[21]

-

DNA Unwinding: Place the slides in an electrophoresis chamber filled with fresh, cold alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind.[22]

-

Electrophoresis: Apply a voltage (e.g., 25 V) for a set time (e.g., 20-30 minutes) to draw the negatively charged DNA towards the anode.[21]

-

Neutralization and Staining: Gently remove the slides, neutralize them with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

-

Scoring: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring parameters like % DNA in the tail, tail length, and tail moment.

Summary of Genotoxicity Data

The genotoxicity of substituted phenoxyacetic acids has been evaluated in numerous test systems, with results often varying depending on the specific compound, the test system used, and whether the pure active ingredient or a commercial formulation was tested.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is one of the most extensively studied compounds in this class. The evidence for its genotoxicity is mixed. Some in vitro studies have demonstrated cytotoxic and mutagenic effects.[3] For instance, it induced DNA damage in Chinese hamster ovary (CHO-K1) cells in the comet and micronucleus assays.[1] However, other studies found that pure 2,4-D did not increase chromosome aberrations in human lymphocytes, whereas its commercial formulations did, suggesting that other components in the mixture may be responsible for the genotoxic effects.[23][24] In vivo studies have largely been negative, with multiple assays showing no induction of micronuclei in mouse bone marrow.[18]

Table 1: Summary of Genotoxicity Data for 2,4-D

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|---|---|

| Chromosome Aberration | Mouse Bone Marrow (in vivo) | N/A | In vivo | Positive (breaks, deletions) | [3] |

| Chromosome Aberration | Human Lymphocytes (in vitro) | 0.125-0.350 mM (pure) | Not specified | Negative | [23][24] |

| Chromosome Aberration | Human Lymphocytes (in vitro) | 0.125-1.250 mM (commercial) | Without | Positive | [23][24] |

| Comet Assay (SCGE) | CHO-K1 Cells (in vitro) | 6 and 10 µg/mL | Not specified | Positive | [1] |

| Micronucleus Test | CHO-K1 Cells (in vitro) | 10 µg/mL | Not specified | Positive | [1] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | Up to 265 mg/kg | In vivo | Negative |[18] |

4-Chloro-2-methylphenoxyacetic Acid (MCPA)

Based on the weight of evidence from a comprehensive range of assays, MCPA is generally considered not to be genotoxic in vivo.[25][26] It is non-mutagenic in bacterial and mammalian gene mutation assays.[26] While some clastogenic effects were observed in vitro in human lymphocytes, these occurred only at high, cytotoxic concentrations.[26] Multiple in vivo studies, including the mouse bone marrow micronucleus assay and Chinese hamster bone marrow metaphase assay, have found no evidence of clastogenicity.[26]

Table 2: Summary of Genotoxicity Data for MCPA

| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|---|---|

| Gene Mutation | Bacterial & Mammalian Cells (in vitro) | N/A | With & Without | Negative | [26] |

| Chromosome Aberration | Human Lymphocytes (in vitro) | Approaching 10 mM | With | Positive (at cytotoxic levels) | [26] |

| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | In vivo | Negative | [26] |

| Sister Chromatid Exchange | Hamster (in vivo) | Toxic/Max. tolerated dose | In vivo | Weakly Positive (<1.5x control) | [25][26] |

| DNA Binding | Rat (in vivo) | N/A | In vivo | Negative |[26] |

Other Substituted Phenoxyacetic Acids

Other compounds in this class show varying genotoxicity profiles. Dicamba has been shown to be a DNA-damaging agent, inducing sister chromatid exchanges (SCEs) and affecting cell-cycle progression in human lymphocytes in vitro.[27][28] The genotoxicity of these compounds is also influenced by their chemical structure.

Table 3: Summary of Genotoxicity Data for Other Phenoxyacetic Acids

| Compound | Assay | Test System | Concentration/Dose | Result | Reference(s) |

|---|---|---|---|---|---|

| Dicamba | Sister Chromatid Exchange | Human Lymphocytes (in vitro) | 200.0 µg/mL | Positive | [27] |

| Dicamba | Cell Cycle Progression | Human Lymphocytes (in vitro) | 100.0-200.0 µg/mL | Positive (delay) | [27] |

| 2,4,5-T | Mutagenicity | Yeast, Hematopoietic Cells | Not specified | Very weak / Negative |[3] |

Structure-Activity Relationships (SAR)

The genotoxic potential of phenoxyacetic acids appears to be strongly linked to the substitution pattern on the phenyl ring.[3]

-

Effect of 2- and 4-Position Chlorine: Studies have shown that the presence of chlorine atoms at the 2 and/or 4 positions of the benzene ring is associated with both cytotoxicity and mutagenicity.[3] This is exemplified by the activity of 2,4-D.

-

Effect of 5-Position Chlorine: The introduction of a third chlorine atom at the 5-position, as seen in 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), has been found to abolish or significantly weaken the mutagenic effect, although the compound retains its cytotoxic properties.[3]

These findings suggest that the specific arrangement and number of halogen substituents are critical determinants of the genotoxic activity within this chemical class.

Conclusion

The genotoxicity of substituted phenoxyacetic acids is complex, with a profile that varies significantly between different compounds and test systems. While some compounds like 2,4-D and Dicamba have shown positive results in certain in vitro assays, the in vivo evidence, particularly for MCPA and 2,4-D, is largely negative.[1][18][26][27] This discrepancy highlights the importance of considering metabolic deactivation pathways present in whole organisms that may not be replicated in vitro.

The primary proposed mechanism of action involves the induction of oxidative stress, leading to secondary DNA damage.[8] Furthermore, structure-activity relationships indicate that the position and number of chlorine substituents on the phenyl ring are key modulators of genotoxic potential.[3] A weight-of-evidence approach, integrating results from a standard battery of in vitro and in vivo tests, is essential for accurately characterizing the genotoxic risk posed by this important class of herbicides.[26]

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation | RAPS [raps.org]

- 7. vichsec.org [vichsec.org]

- 8. Occupational Pesticide Exposure, Impaired DNA Repair, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 24d.info [24d.info]

- 19. scispace.com [scispace.com]

- 20. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Effects of phenoxyacetic acids on the induction of chromosome aberrations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction